5,6-Diaminopyrimidine-4-carbonitrile
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Overview
Description
5,6-Diaminopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N5 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminopyrimidine-4-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diaminopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as CoFe2O4.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various amino derivatives .
Scientific Research Applications
5,6-Diaminopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Diaminopyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.
4,6-Diaminopyrimidine-5-carbonitrile: A closely related compound with different substitution patterns.
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 5,6-Diaminopyrimidine-4-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
5,6-diaminopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-1-3-4(7)5(8)10-2-9-3/h2H,7H2,(H2,8,9,10) |
InChI Key |
IPRGZHYBHWEXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)C#N |
Origin of Product |
United States |
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